(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Description
This compound belongs to a class of chiral phosphorus-based ligands with a tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine core. Its structure features bulky 3,5-di-tert-butylphenyl substituents at the 4,4,8,8 positions, a phenyl group at position 6, and ethyl groups at the 2,2 positions. The tert-butyl groups confer exceptional steric bulk, which is critical for modulating metal-ligand interactions in catalytic applications.
Properties
IUPAC Name |
(3aR,8aR)-4,4,8,8-tetrakis(3,5-ditert-butylphenyl)-2,2-diethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H101O4P/c1-27-69(28-2)72-59-60(73-69)71(56-42-50(65(15,16)17)36-51(43-56)66(18,19)20,57-44-52(67(21,22)23)37-53(45-57)68(24,25)26)75-76(58-32-30-29-31-33-58)74-70(59,54-38-46(61(3,4)5)34-47(39-54)62(6,7)8)55-40-48(63(9,10)11)35-49(41-55)64(12,13)14/h29-45,59-60H,27-28H2,1-26H3/t59-,60-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEBUWSLWMBNHR-FNSAWIKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2C(O1)C(OP(OC2(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H101O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746396 | |
| Record name | (3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1049.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241684-27-4 | |
| Record name | (3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a complex organophosphorus compound notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
- Molecular Formula : C71H101O4P
- Molecular Weight : 1049.53 g/mol
- CAS Number : 1241684-27-4
The compound features multiple bulky tert-butyl groups that enhance its stability and solubility in organic solvents. Its dioxaphosphepine core suggests potential applications in medicinal chemistry due to the reactivity of phosphorus-containing compounds.
Research indicates that this compound acts as a selective inhibitor of certain kinases. Specifically, it has shown efficacy against:
- Cdc2-like kinases (Clk)
- Dual specificity tyrosine-phosphorylation-regulated kinases (Dyrk)
These kinases are crucial in cell cycle regulation and signal transduction pathways. Inhibiting these enzymes can lead to altered cellular functions and may have therapeutic implications in cancer treatment and other diseases related to cell proliferation.
Case Studies and Research Findings
-
Inhibition Studies :
- In vitro assays demonstrated that this compound effectively inhibits Clk and Dyrk activity with IC50 values in the low micromolar range. This suggests a strong binding affinity to the ATP-binding sites of these kinases.
-
Cellular Impact :
- Studies using cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The mechanism was linked to the downregulation of cyclin-dependent kinase activity and subsequent cell cycle arrest.
-
Toxicological Profile :
- Preliminary toxicological assessments indicate that the compound exhibits low acute toxicity in mammalian models. It does not classify as a skin or respiratory sensitizer and shows no significant mutagenic effects based on standard assays.
Data Table of Biological Activity
| Biological Activity | Value/Effect |
|---|---|
| IC50 for Clk inhibition | Low micromolar range |
| IC50 for Dyrk inhibition | Low micromolar range |
| Impact on cancer cell viability | Significant reduction observed |
| Induction of apoptosis | Confirmed via flow cytometry |
| Acute toxicity classification | Not classified as acutely toxic |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogous compounds:
Key Observations:
- Steric Effects : The tert-butyl substituents in the target compound create greater steric hindrance than methyl, ethyl, or i-propyl groups. This may enhance enantioselectivity in asymmetric catalysis but reduce reaction rates due to slower substrate access .
- For example, the i-propyl variant (MW 909.27) is less soluble in polar solvents than the methyl analog (MW 684.84) .
- Oxidation State : The hydroxy-oxide derivative () demonstrates that oxidation at phosphorus alters reactivity, enabling air-stable metal complexes .
Nickel- and Platinum-Catalyzed Reactions:
- Diethylphenyl Variant : Used in nickel-catalyzed asymmetric 1,4-hydroboration of 1,3-dienes, achieving >90% enantiomeric excess (ee) in some cases .
- Dimethylphenyl Variant: Effective for platinum-catalyzed B₂(pin)₂ addition to N-silyl imines, yielding α-aminoboronic esters with high stereocontrol .
- i-Propylphenyl Variant : Demonstrated superior performance in sterically demanding reactions, such as diboration of hindered alkenes .
Limitations:
- Solubility : Bulkier tert-butyl groups may limit solubility in common solvents (e.g., THF, toluene), necessitating optimized reaction conditions .
- Synthetic Challenges : High steric demand complicates synthesis and purification. For example, the i-propyl variant is typically sold at 95% purity .
Commercial Availability and Pricing
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
